N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide
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Overview
Description
N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound that features a unique structure combining benzhydryl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzhydryl Indole Moiety: The initial step involves the synthesis of the benzhydryl indole intermediate.
Methylation: The next step involves the methylation of the indole ring at the 5’ position. This can be done using methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzhydryl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring. Reagents such as bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of benzhydryl alcohol derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Research: It can be used as a probe to study indole-related biochemical pathways.
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and benzhydryl moieties. These interactions can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2’-Benzhydryl-1H-indol-2-yl)methyl)phenyl)acetamide
- N-(2-((2’-Benzhydryl-5’-methyl-1H-indol-2-yl)methyl)phenyl)acetamide
Uniqueness
The presence of both benzhydryl and indole moieties in N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide provides a unique combination of chemical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C39H33N3O |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-5-methyl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C39H33N3O/c1-25-21-22-34-31(23-25)38(39(42-34)36(27-13-5-3-6-14-27)28-15-7-4-8-16-28)37-30-18-10-12-20-33(30)41-35(37)24-29-17-9-11-19-32(29)40-26(2)43/h3-23,36,41-42H,24H2,1-2H3,(H,40,43) |
InChI Key |
PTZSZYWTSDDRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=C(NC4=CC=CC=C43)CC5=CC=CC=C5NC(=O)C)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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